The synthesis of BAY-6035 involves several key steps:
These synthetic routes highlight the complexity and multi-step nature of producing BAY-6035, emphasizing the need for precise control over reaction conditions to achieve high yields.
The molecular structure of BAY-6035 features a benzodiazepine core, which is characteristic of many inhibitors targeting methyltransferases. The compound's structure has been elucidated through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Key structural data includes:
The specific stereochemistry of the compound plays a crucial role in its biological activity and selectivity .
BAY-6035 can undergo several chemical reactions due to its functional groups:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The outcomes of these reactions depend significantly on reaction conditions such as temperature, solvent choice, and catalyst presence.
BAY-6035 functions as a substrate-competitive inhibitor of SMYD3 by binding to the enzyme's active site, thereby preventing the methylation of target lysine residues on histones and other proteins. This inhibition alters gene expression patterns associated with cancer progression.
The mechanism involves:
This mechanism underscores the potential therapeutic applications of BAY-6035 in cancer treatment by modulating epigenetic regulation.
BAY-6035 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in biological systems and during drug formulation .
BAY-6035 serves multiple scientific purposes:
SMYD3 (SET and MYND Domain-Containing Protein 3) is a lysine methyltransferase with dual nuclear and cytoplasmic functions. Initially characterized as a transcriptional regulator via histone H3 lysine 4 (H3K4) methylation, SMYD3 catalyzes mono-, di-, and tri-methylation of histone and non-histone substrates. A landmark study identified histone H4 lysine 5 (H4K5) as its primary histone target, establishing H4K5me as a novel epigenetic mark directly linked to oncogenesis [1] [4]. Mechanistically, SMYD3 depletion reduces global H4K5me1 levels and attenuates cancer cell phenotypes, while catalytic mutants (Smyd3F183A, Smyd3N205A) fail to rescue transformed growth in anchorage-independent assays [4]. This enzymatic dependency positions SMYD3 as a key epigenetic driver across solid tumors, including:
Table 1: SMYD3 Substrates and Oncogenic Functions
Substrate Type | Specific Target | Biological Consequence | Cancer Association |
---|---|---|---|
Histone | H4K5 | Transcriptional activation | Pan-cancer proliferation |
Kinase | MAP3K2 | RAS/ERK pathway activation | Prostate cancer metastasis |
Receptor | HER2 | Receptor dimerization | Breast cancer progression |
Receptor | VEGFR1 | Angiogenesis signaling | Tumor microenvironment remodeling |
The oncogenic potency of SMYD3 extends beyond canonical histone methylation. Its overexpression correlates with:
Genetic knockdown studies validate SMYD3 as a druggable target: shRNA-mediated depletion suppresses colony formation, invasion, and xenograft growth across in vitro and in vivo models [3] [8]. This functional indispensability, combined with its tumor-specific overexpression, provides a compelling therapeutic window for targeted inhibition.
Prior SMYD3 inhibitors suffered from limited potency or selectivity:
BAY-6035 emerged from a thermal shift assay (TSA)-based high-throughput screen of 410,000 compounds [2] [7]. Optimization yielded the R-isomer as the eutomer, featuring:
Table 2: SMYD3 Inhibitor Pharmacological Profiles
Compound | Chemical Class | IC₅₀ (Enzymatic) | Cellular IC₅₀ | Selectivity |
---|---|---|---|---|
BAY-6035-R | Benzodiazepine | 55 nM | <100 nM (MAP3K2 methylation) | >100-fold vs. kinases/PKMTs |
EPZ031686 | Piperidinyl sulfonamide | 12 nM | >1 μM | Moderate |
BCI-121 | Benzimidazole | ~5 μM | ~10 μM | Low |
Compound 7r* | Tetrahydrofuranyl spirooxindole | N/A | 1.2 μM (BGC823) | Undetermined |
*From [5], included for structural comparison
Biophysical validation confirmed R-isomer superiority:
The R-configuration maximizes complementarity with an allosteric subpocket adjacent to the catalytic cleft, rationalizing its >50-fold potency gain over early racemic mixtures.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7